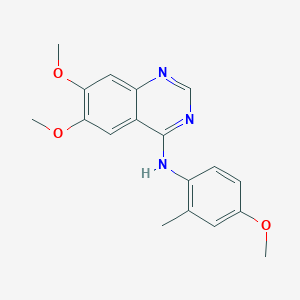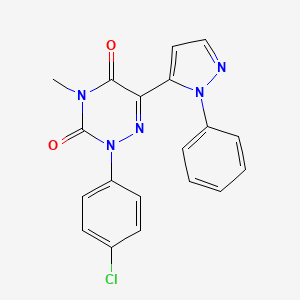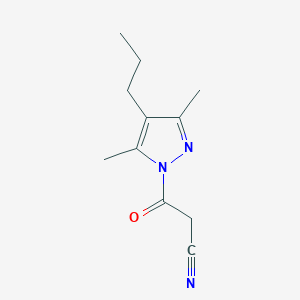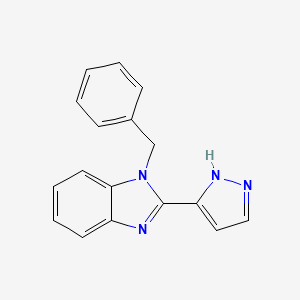
6,7-dimethoxy-N-(4-methoxy-2-methylphenyl)-4-quinazolinamine
Descripción general
Descripción
6,7-dimethoxy-N-(4-methoxy-2-methylphenyl)-4-quinazolinamine, commonly referred to as DMQM, is a quinazolinamine compound with a wide range of applications in scientific research and drug development. It is a relatively new compound, and has been studied extensively in recent years due to its potential to be used in the development of novel drugs. DMQM is an important intermediate in the synthesis of various drugs, and it is also used as a substrate for various enzymes.
Mecanismo De Acción
DMQM is believed to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP). In addition, DMQM has been shown to bind to various proteins, including the human immunodeficiency virus (HIV) protease and HIV reverse transcriptase.
Biochemical and Physiological Effects
DMQM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and CYP. In addition, DMQM has been shown to bind to various proteins, including the HIV protease and HIV reverse transcriptase. Furthermore, DMQM has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQM is a relatively new compound, and its use in laboratory experiments is still being explored. One of the major advantages of DMQM is its relative ease of synthesis. In addition, DMQM has a wide range of applications in drug design and development, making it a useful tool for scientists. However, DMQM is not without its limitations. For example, DMQM has been shown to bind to certain proteins, which can make it difficult to study its effects on certain biochemical pathways. In addition, DMQM can be toxic to certain cells, and it can also be metabolized by certain enzymes.
Direcciones Futuras
For DMQM include the development of novel drugs targeting cancer and other diseases, as well as the development of new drug delivery systems. In addition, further research into the mechanism of action of DMQM is needed in order to better understand its effects on various biochemical pathways. Finally, further research into the toxicity of DMQM is needed in order to ensure its safety for use in laboratory experiments and drug development.
Aplicaciones Científicas De Investigación
DMQM has been studied extensively in the field of drug design and development. It has been used as a substrate for various enzymes, and it is also used as an intermediate in the synthesis of various drugs. In addition, DMQM has been used in the development of novel drugs, such as those targeting cancer and other diseases. It has also been used to study the structure and function of various enzymes, and it has been used to study the effects of drugs on various biochemical pathways.
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-7-12(22-2)5-6-14(11)21-18-13-8-16(23-3)17(24-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBWEKQMYMVRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(4-methoxy-2-methylphenyl)-4-quinazolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B3037212.png)
![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)

![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)
![cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3037219.png)


![(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone](/img/structure/B3037223.png)




![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)